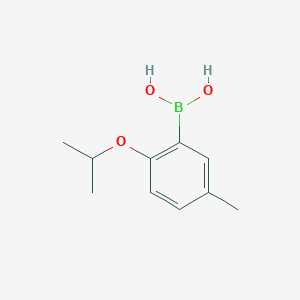

2-Isopropoxy-5-methylphenylboronic acid

Übersicht

Beschreibung

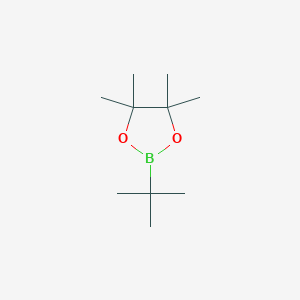

2-Isopropoxy-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, where they act as a partner for cross-coupling with halides under palladium catalysis. Although the provided papers do not directly discuss 2-isopropoxy-5-methylphenylboronic acid, they offer insights into the behavior of related boronic acid compounds and their reactivity in various chemical contexts.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of palladium-catalyzed reactions. For instance, 2-hydroxy-2-methylpropiophenone can undergo multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to the formation of tetraarylethanes and diaryl isochromanones . While this does not directly describe the synthesis of 2-isopropoxy-5-methylphenylboronic acid, it provides a glimpse into the type of catalytic reactions that could be employed for synthesizing complex boronic acid derivatives.

Molecular Structure Analysis

Boronic acids typically exhibit a trigonal planar geometry around the boron atom, which can coordinate with various nucleophiles due to its empty p-orbital. The ortho-substituent on boronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, can influence the reactivity and coordination properties of the boron atom . This suggests that the isopropoxy and methyl groups in 2-isopropoxy-5-methylphenylboronic acid would also affect its molecular structure and reactivity.

Chemical Reactions Analysis

Boronic acids are known to participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the amidation between carboxylic acids and amines . This indicates that 2-isopropoxy-5-methylphenylboronic acid could potentially be used as a catalyst in similar condensation reactions. Additionally, the presence of substituents on the phenyl ring can significantly impact the affinity of hemoglobin for oxygen, as demonstrated by substituted phenoxyacetic acids . This implies that the substituents on boronic acids can be crucial for their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the crystal and molecular structure of a dimeric hydroxamic acid derivative shows strong intermolecular hydrogen bonds, which are essential for the stability of the compound . Similarly, the regioselective synthesis of isopropylthio phenylthiosuccinic acid esters and their mass spectrometric behavior under electron impact ionization provide insights into the fragmentation patterns that could be expected for boronic acid derivatives . These studies suggest that 2-isopropoxy-5-methylphenylboronic acid would have distinct physical and chemical properties based on its molecular structure and the nature of its substituents.

Wissenschaftliche Forschungsanwendungen

Enantioselective Recognition and Sensing

2-Isopropoxy-5-methylphenylboronic acid derivatives exhibit significant potential in the enantioselective recognition of chiral amines. For instance, a study involving 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, synthesized from 4-methoxy-2-methylphenylboronic acid, demonstrated its utility as a circular dichroism sensor for a wide range of chiral amines. This atropisomeric compound is stable to racemization at room temperature and can effectively detect chiral amines in submillimolar concentrations (Ghosn & Wolf, 2011).

Antimicrobial Activity

Phenylboronic acids, including derivatives similar to 2-isopropoxy-5-methylphenylboronic acid, have shown promising antimicrobial properties. A study on 5-Trifluoromethyl-2-formylphenylboronic acid highlighted its structure and properties, along with its moderate antifungal action against Candida albicans and higher activity against Aspergillus niger and certain bacteria. This indicates the potential of phenylboronic acids as antibacterial and antifungal agents, with their effectiveness possibly linked to the inhibition of microbial leucyl-tRNA synthetase (Adamczyk-Woźniak et al., 2020).

Chemical Synthesis and Modification

The reactivity of arylboronic acids in chemical synthesis has been explored in various contexts. For example, the palladium-catalyzed Suzuki cross-coupling reaction utilizes arylboronic acids to synthesize thiophene derivatives with potential medicinal applications, demonstrating the role of arylboronic acids in the development of new pharmaceutical compounds (Ikram et al., 2015). Another study detailed the reaction mechanism of phenylboronic acid derivatives with D-fructose in aqueous solutions, providing insights into the nature of reactive boron species in D-fructose sensing and highlighting the utility of boronic acids in analytical chemistry (Suzuki et al., 2016).

Nanotechnology and Material Science

In nanotechnology and material science, arylboronic acids have been used to synthesize nanocomposites with catalytic activities. For instance, an Ag/zeolite nanocomposite synthesized using phenylboronic acid demonstrated the ability to catalyze the reduction of various dyes at room temperature. This showcases the versatility of boronic acids in creating environmentally friendly catalysts for chemical processes (Hatamifard et al., 2016).

Safety And Hazards

When handling 2-Isopropoxy-5-methylphenylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name |

(5-methyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESPTYNENYUZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393526 | |

| Record name | 2-Isopropoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-5-methylphenylboronic acid | |

CAS RN |

480438-71-9 | |

| Record name | (2-Isopropoxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)

![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)